Cas no 874787-56-1 (2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide)

2-(4-tert-Butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is a specialized organic compound featuring a sulfolane-derived amide structure with a tert-butylphenoxy substituent. Its molecular design combines a lipophilic tert-butyl group with a polar sulfonamide moiety, enhancing solubility and stability in diverse formulations. The compound’s rigid thiolan-3-yl backbone contributes to conformational stability, while the ethylacetamide linkage offers tunable reactivity. These attributes make it suitable for applications requiring controlled release or targeted interactions, particularly in agrochemical and pharmaceutical intermediates. Its well-defined stereochemistry and robust synthetic accessibility further support its utility in research and industrial processes. The compound’s balanced hydrophilicity-lipophilicity profile ensures compatibility with both organic and aqueous systems.
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide structure
874787-56-1 structure
Product Name:2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide
CAS No:874787-56-1
MF:C18H27NO4S
MW:353.476284265518
CID:5924597
PubChem ID:16268817
Update Time:2025-06-28

2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-
    • 2-(4-(tert-butyl)phenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide
    • Z18353603
    • 874787-56-1
    • 2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide
    • AKOS001176948
    • 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide
    • UPCMLD0ENAT5480693:001
    • F2545-0363
    • Inchi: 1S/C18H27NO4S/c1-5-19(15-10-11-24(21,22)13-15)17(20)12-23-16-8-6-14(7-9-16)18(2,3)4/h6-9,15H,5,10-13H2,1-4H3
    • InChI Key: HQGXGPLMVNPEJV-UHFFFAOYSA-N
    • SMILES: C(N(CC)C1CCS(=O)(=O)C1)(=O)COC1=CC=C(C(C)(C)C)C=C1

Computed Properties

  • Exact Mass: 353.16607952g/mol
  • Monoisotopic Mass: 353.16607952g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • Density: 1.18±0.1 g/cm3(Predicted)
  • Boiling Point: 557.9±50.0 °C(Predicted)
  • pka: -1.21±0.20(Predicted)

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Additional information on 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide

Comprehensive Overview of 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide (CAS No. 874787-56-1)

The compound 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide, identified by its CAS No. 874787-56-1, is a specialized chemical entity gaining attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a tert-butylphenoxy group and a 1,1-dioxo-1lambda6-thiolan-3-yl moiety, makes it a subject of interest for applications ranging from drug development to crop protection. Researchers are particularly intrigued by its potential as a bioactive scaffold, given its ability to modulate specific biological pathways.

In recent years, the demand for sulfone-containing compounds like 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has surged due to their stability and versatility in synthetic chemistry. The sulfolane derivative component (1,1-dioxo-1lambda6-thiolan-3-yl) is a key functional group often explored for its solubility-enhancing properties and metabolic resistance. This aligns with the growing trend of optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles in drug discovery, a topic frequently searched in AI-driven literature reviews.

The tert-butylphenoxy segment of the molecule is another critical feature, often associated with lipophilicity and membrane permeability. This characteristic is highly relevant to current discussions about blood-brain barrier penetration and CNS-targeted therapeutics, which dominate forums and search queries related to neurodegenerative disease research. Such structural attributes position CAS No. 874787-56-1 as a candidate for further investigation in neuropharmacology.

From a synthetic perspective, the compound’s acetamide linkage offers modularity for derivatization, a quality prized in combinatorial chemistry. Laboratories focusing on high-throughput screening and fragment-based drug design may find this molecule valuable for building diverse libraries. Searches for "amide bond stability in drug design" or "tailoring pharmacokinetics via acetamide modifications" reflect the broader interest in such functionalities.

Environmental and green chemistry considerations also apply to 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide. The push for sustainable synthesis methods has led to inquiries about the compound’s biodegradability and eco-friendly production routes. While data on these aspects remains limited, its structural motifs suggest potential for catalytic hydrogenation or enzymatic resolution—topics trending in circular economy-focused research.

Analytical challenges surrounding this compound, such as HPLC method development for purity assessment or spectroscopic characterization (e.g., NMR, LC-MS), are frequently discussed in technical forums. Researchers often search for "sulfolane derivative analysis" or "tert-butylphenoxy quantification," highlighting the need for standardized protocols. The compound’s UV absorbance and chiral centers (if present) further complicate its analysis, making it a case study for advanced chromatographic techniques.

In conclusion, 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide (CAS No. 874787-56-1) represents a multifaceted chemical with untapped potential. Its relevance to drug discovery, material science, and green chemistry aligns with contemporary scientific priorities, ensuring sustained interest from both academic and industrial sectors.

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